molecular formula C13H11BrO2 B11844003 2-(Bromomethyl)naphthalene-7-acetic acid

2-(Bromomethyl)naphthalene-7-acetic acid

Cat. No.: B11844003
M. Wt: 279.13 g/mol
InChI Key: WUDBNBDSKPTLTP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-7-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group attached to the naphthalene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid typically involves the bromination of naphthalene derivatives followed by functional group transformations. One common method is the bromination of naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl naphthalene can then be subjected to further reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to produce new compounds.

Scientific Research Applications

2-(Bromomethyl)naphthalene-7-acetic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

    Biological Studies: The compound can be used as a probe or reagent in biological assays and studies.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)naphthalene-7-acetic acid
  • 2-(Iodomethyl)naphthalene-7-acetic acid
  • 2-(Methyl)naphthalene-7-acetic acid

Uniqueness

2-(Bromomethyl)naphthalene-7-acetic acid is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and methyl analogs, the bromomethyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-[7-(bromomethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H11BrO2/c14-8-10-2-4-11-3-1-9(7-13(15)16)5-12(11)6-10/h1-6H,7-8H2,(H,15,16)

InChI Key

WUDBNBDSKPTLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)CBr)CC(=O)O

Origin of Product

United States

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